eIF4A3-IN-13 is classified as an inhibitor of the eukaryotic initiation factor 4A-3, which belongs to the DEAD-box protein family. This family is characterized by a conserved motif that indicates RNA helicase activity. The compound was identified through high-throughput screening methods aimed at discovering small molecules that can modulate the function of eIF4A3, particularly in the context of diseases such as cancer where mRNA regulation is disrupted.
The synthesis of eIF4A3-IN-13 typically involves multi-step organic synthesis techniques. Initial steps may include the formation of key intermediates through reactions such as nucleophilic substitutions or coupling reactions. The final compound is often purified using chromatography techniques to ensure high purity and yield.
The molecular structure of eIF4A3-IN-13 includes several functional groups that contribute to its binding affinity for eIF4A3. The compound's design typically features a core scaffold that allows for specific interactions with the target protein.
eIF4A3-IN-13 primarily engages in non-covalent interactions with its target protein, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions are crucial for the inhibition mechanism.
eIF4A3-IN-13 functions by binding to eIF4A3, inhibiting its helicase activity and preventing it from forming functional complexes with RNA and other proteins involved in mRNA processing. This inhibition can lead to an accumulation of unprocessed mRNA or altered splicing patterns.
eIF4A3-IN-13 is typically characterized by:
eIF4A3-IN-13 has potential applications in:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3